molecular formula C7H5BrFNO2 B159057 2-(Bromomethyl)-1-fluoro-3-nitrobenzene CAS No. 1958-93-6

2-(Bromomethyl)-1-fluoro-3-nitrobenzene

Cat. No. B159057
CAS RN: 1958-93-6
M. Wt: 234.02 g/mol
InChI Key: KKSODTKRSQTJFZ-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s occurrence in nature or its applications .


Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques like NMR spectroscopy and X-ray crystallography are often used .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reagents, conditions, and mechanisms of these reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and reactivity. These properties can often be predicted from the compound’s structure .

Scientific Research Applications

Synthesis of Radiopharmaceuticals

2-(Bromomethyl)-1-fluoro-3-nitrobenzene is utilized in the synthesis of radiopharmaceuticals like N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT). This compound is synthesized through a two-step reaction involving fluorination and purification processes, resulting in a high-purity, sterile solution used in medical imaging (Klok et al., 2006).

Application in Organic Chemistry

In organic chemistry, derivatives of 2-(Bromomethyl)-1-fluoro-3-nitrobenzene, such as 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, are synthesized for various applications. These derivatives are characterized by methods like X-ray crystallography, NMR, and elemental analysis, indicating their importance in structural and analytical chemistry (Sweeney et al., 2018).

Study of Internal Rotational Barriers

Research on 2-(Bromomethyl)-1-fluoro-3-nitrobenzene includes studying the internal rotational barriers of the nitro group in aromatic nitro compounds. Density functional theory calculations at various levels are employed to understand these barriers, which are crucial for predicting the behavior of these molecules under different conditions (Chen & Chieh, 2002).

Synthesis of Polymeric Materials

This compound is also involved in the synthesis of polymers. For example, derivatives like 1,2-Bis(bromomethyl)-4-fluorobenzene and 1,4-Bis(bromomethyl)-2-fluorobenzene are synthesized from simpler benzenamine derivatives and used in the creation of specialized polymers (Guo Zhi-an, 2009) (Song Yan-min, 2007).

Spin-Labelling Studies

It has applications in spin-labelling studies, where it is used to synthesize nitroxides for NMR spectroscopy. This is vital for understanding molecular structures and dynamics in various fields, including medicinal chemistry and materials science (Hankovszky et al., 1989).

Development of Ligand Complexes

The compound plays a role in the development of ligand complexes used in inorganic chemistry, such as in the synthesis of functionalized P,C,P pincer ligands. These ligands are important for catalysis and other chemical transformations (Grimm et al., 2000).

Pharmaceutical Intermediate Synthesis

It is also used as an intermediate in the synthesis of pharmaceuticals, demonstrating its importance in drug development and medicinal chemistry (Qiu et al., 2009).

Safety And Hazards

The safety and hazards of a compound are usually determined through experimental data. This includes its toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, or research into similar compounds. This often depends on the compound’s properties and activity .

properties

IUPAC Name

2-(bromomethyl)-1-fluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSODTKRSQTJFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173244
Record name 2-(Bromomethyl)-1-fluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-1-fluoro-3-nitrobenzene

CAS RN

1958-93-6
Record name 2-(Bromomethyl)-1-fluoro-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1958-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromomethyl-1-fluoro-3-nitrobenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Bromomethyl)-1-fluoro-3-nitrobenzene
Source EPA DSSTox
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Record name 2-(bromomethyl)-1-fluoro-3-nitrobenzene
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Record name 2-BROMOMETHYL-1-FLUORO-3-NITROBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GC63DSS929
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

To a stirred solution of 1-fluoro-2-methyl-3-nitrobenzene (1.0 g, 0.00645 mol) in carbon tetrachloride (50 mL) were added N-bromosuccinimide (1.25 g, 0.00709 mol) and benzoylperoxide (0.3 g, 0.00129 mol) at room temperature with constant stirring. Reaction mass was refluxed for 5 h. The reaction mixture was cooled to room temperature and filtered through CELITE bed and the bed was washed thoroughly with carbon tetrachloride. The filtrate was concentrated under vacuum to obtain the title compound. 1H NMR (400 MHz, DMSO) δ 7.93-7.91 (d, J=8 Hz, 1H), 7.723-7.653 (m, 2H), 4.77 (s, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
V PANDEY, S Gambhir - 2023 - Soc Nuclear Med
P1506 Introduction: Epilepsy is one of the most common and complex neurological disorders characterized by spontaneous and recurrent episodes of seizures, affecting more than 70 …
Number of citations: 0 jnm.snmjournals.org
LA McAllister, BM Bechle, AB Dounay… - The Journal of …, 2011 - ACS Publications
We describe a generalized approach to stereocontrolled synthesis of substituted cyclic hydroxamic acids (3-amino-1-hydroxy-3,4-dihydroquinolinones) by selective reduction of …
Number of citations: 25 pubs.acs.org
S Consalvi, G Venditti, J Zhu, HI Boshoff, K Arora… - European Journal of …, 2021 - Elsevier
A major constraint in reducing tuberculosis epidemic is the emergence of strains resistant to one or more of clinically approved antibiotics, which emphasizes the need of novel drugs …
Number of citations: 1 www.sciencedirect.com
H Shi, H Tang, Y Li, D Chen, T Liu, Y Chen… - European Journal of …, 2023 - Elsevier
Hematopoietic progenitor kinase 1 (HPK1) is a serine/threonine kinase that serves as the negative regulator of multiple immune signaling pathways. Genetic studies using HPK1 …
Number of citations: 1 www.sciencedirect.com

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